molecular formula C13H15NO B12551723 3-Tert-butylquinolin-2(1H)-one CAS No. 148104-31-8

3-Tert-butylquinolin-2(1H)-one

Cat. No.: B12551723
CAS No.: 148104-31-8
M. Wt: 201.26 g/mol
InChI Key: FUWLWBDNQPTINE-UHFFFAOYSA-N
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Description

3-Tert-butylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group at the 3-position of the quinoline ring enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butylquinolin-2(1H)-one typically involves the condensation of quinaldine with tert-butyl-substituted reagents. One common method is the reaction of quinaldine with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone under specific conditions to yield the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Tert-butylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound’s derivatives exhibit antimicrobial, antiviral, and anticancer activities, making it a valuable molecule in biological research.

    Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in treating various diseases, including malaria and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Tert-butylquinolin-2(1H)-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or interfere with DNA replication in microbial cells, leading to their antimicrobial effects. The exact mechanism can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butylquinoline: Similar in structure but lacks the carbonyl group at the 2-position.

    Quinoline-2(1H)-one: Lacks the tert-butyl group at the 3-position.

    4,6-Di(tert-butyl)-3-nitro-1,2-benzoquinone: Used as a reagent in the synthesis of 3-Tert-butylquinolin-2(1H)-one.

Uniqueness

This compound is unique due to the presence of both the tert-butyl group and the carbonyl group, which confer distinct chemical and biological properties. The tert-butyl group enhances the compound’s stability and lipophilicity, while the carbonyl group allows for various chemical modifications and interactions with biological targets.

Properties

CAS No.

148104-31-8

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-tert-butyl-1H-quinolin-2-one

InChI

InChI=1S/C13H15NO/c1-13(2,3)10-8-9-6-4-5-7-11(9)14-12(10)15/h4-8H,1-3H3,(H,14,15)

InChI Key

FUWLWBDNQPTINE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=CC=CC=C2NC1=O

Origin of Product

United States

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